molecular formula C9H7ClN2O2 B1429674 6-Chloro-1H-indazole-5-carboxylic acid methyl ester CAS No. 1372629-24-7

6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Cat. No. B1429674
M. Wt: 210.62 g/mol
InChI Key: XLLKGZWPVGZUAY-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a derivative of indazole . Indazole derivatives represent one of the most important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazole derivatives can be prepared by various methods. One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Enthalpy of Formation Studies

Research by Orozco-Guareño et al. (2019) focuses on the enthalpy of formation for a range of indazoles, including 1-methyl-1H-indazole-6-carboxylic methyl ester. This study is significant in understanding the thermodynamic properties of these compounds, which is crucial for their potential applications in various scientific fields (Orozco-Guareño et al., 2019).

Structural Analysis of Indazole Derivatives

Murugavel et al. (2010) synthesized a series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters. The study provided valuable insights into the stereochemistry and structural characterization of these indazole derivatives (Murugavel et al., 2010).

Synthesis and Characterization of Indazoles

Teixeira et al. (2006) described the synthesis of indazoles substituted at N-1 and N-2 positions with ester-containing side chains. This research contributes to the understanding of the molecular structure and potential applications of indazole derivatives in scientific research (Teixeira et al., 2006).

Antibacterial Activity

Iradyan et al. (2014) reported the synthesis of methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids. This research is significant in exploring the antibacterial properties of these esters and acids, demonstrating potential applications in the field of antimicrobial studies (Iradyan et al., 2014).

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. Numerous methods have been developed to construct these heterocycles with better biological activities . The future research in this field may focus on the development of new synthetic methods and the exploration of their biological activities.

properties

IUPAC Name

methyl 6-chloro-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLKGZWPVGZUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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